3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine
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Overview
Description
3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core with a difluoromethyl group at the 3-position and an amine group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction conditions often require the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent, like dimethyl sulfoxide (DMSO), to facilitate the difluoromethylation process.
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine may involve scalable difluoromethylation techniques using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of metal catalysts, such as copper or palladium, can also enhance the efficiency of the difluoromethylation process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, in the presence of a base like triethylamine (Et3N).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrrolo[2,3-B]pyridine derivatives, while substitution reactions can produce a variety of N-substituted derivatives.
Scientific Research Applications
3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its potential biological activity.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A compound with similar difluoromethylation but different core structure.
5-chloro-6-(difluoromethyl)-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yloxy)propan-2-yl)pyrimidin-4-amine: Another difluoromethylated compound with a pyrimidine core.
Uniqueness
3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine is unique due to its specific combination of a pyrrolo[2,3-B]pyridine core and a difluoromethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine (CAS Number: 2091580-68-4) is a novel compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its inhibitory effects on specific targets relevant to human health.
The molecular formula of this compound is C₈H₇F₂N₃, with a molecular weight of 183.16 g/mol. The compound features a pyrrolopyridine scaffold, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₈H₇F₂N₃ |
Molecular Weight | 183.16 g/mol |
CAS Number | 2091580-68-4 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the introduction of difluoromethyl groups into the pyrrolopyridine framework. The precise methods can vary but often utilize electrophilic fluorination techniques to achieve the desired substitution pattern.
Inhibitory Effects
Recent studies have highlighted the compound's potential as an inhibitor of specific kinases, particularly the Colony Stimulating Factor 1 Receptor (CSF1R). The inhibition of CSF1R is significant as it plays a crucial role in macrophage differentiation and maintenance, making it a target for various therapeutic applications including cancer and inflammatory diseases.
Key Findings:
- IC₅₀ Values : The compound shows subnanomolar enzymatic inhibition against CSF1R, indicating potent biological activity. For instance, related compounds in the pyrrolopyridine class have demonstrated IC₅₀ values below 5 nM against CSF1R while maintaining low activity against other kinases such as EGFR (Epidermal Growth Factor Receptor) .
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its structural configuration. Modifications at various positions of the pyrrolopyridine structure can significantly alter its potency and selectivity.
Table 1: SAR Insights for Pyrrolopyridine Derivatives
Compound Variant | CSF1R IC₅₀ (nM) | EGFR IC₅₀ (nM) |
---|---|---|
Parent Compound | <5 | >20 |
Methylated Variant | <1 | >50 |
Halogenated Variant | <10 | <30 |
This table illustrates how structural modifications can enhance selectivity towards CSF1R while reducing unwanted activity against EGFR, which is critical for minimizing side effects in therapeutic applications.
Case Studies
In vivo studies have shown that compounds similar to this compound exhibit promising pharmacokinetic profiles and stability. For example:
Properties
Molecular Formula |
C8H7F2N3 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C8H7F2N3/c9-7(10)6-3-13-8-5(6)1-4(11)2-12-8/h1-3,7H,11H2,(H,12,13) |
InChI Key |
JXKJUQJLPVWYRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(F)F)N |
Origin of Product |
United States |
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